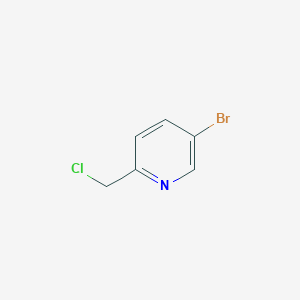

5-Bromo-2-(chloromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESFMWFCJUGBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464725 | |

| Record name | 5-bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168823-76-5 | |

| Record name | 5-bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Researcher's Guide to 5-Bromo-2-(chloromethyl)pyridine: Synthesis, Reactivity, and Application

This technical guide offers a comprehensive examination of 5-Bromo-2-(chloromethyl)pyridine, a pivotal bifunctional building block for professionals in drug discovery, medicinal chemistry, and materials science. We will dissect its core properties, explore the rationale behind its synthetic applications, and provide actionable protocols grounded in established chemical principles. This document is designed to serve not just as a repository of information, but as a practical tool for the laboratory researcher.

Part 1: Physicochemical Profile and Spectroscopic Signature

This compound is a crystalline solid whose utility is dictated by its distinct reactive centers: a nucleophilic substitution-prone chloromethyl group at the 2-position and a cross-coupling-ready bromine atom at the 5-position. Understanding its fundamental physical and structural properties is the bedrock of its effective application.

1.1: Structural and Electronic Considerations

The molecule's reactivity is a direct consequence of its electronic architecture. The electron-withdrawing nature of the pyridine nitrogen atom renders the ring electron-deficient, which activates the chloromethyl group for nucleophilic attack. The bromine atom at the 5-position serves as a secondary, orthogonal reactive handle, primarily for transition metal-catalyzed cross-coupling reactions. This electronic separation allows for selective, stepwise functionalization, a highly desirable trait in complex molecule synthesis.

1.2: Core Physical Properties

Accurate physical data is critical for experimental design, from solvent selection to purification strategy. The properties of the free base are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39955-75-0 | |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 57-61 °C | |

| Boiling Point | 108-110 °C @ 1.5 mmHg | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, acetone. Insoluble in water. |

Note: This compound is frequently supplied as a hydrochloride salt (CAS: 936342-91-5), which exhibits different physical properties, such as higher melting point and water solubility.[1][2][3][4]

Part 2: Synthesis, Key Reaction Classes, and Field-Proven Protocols

The synthetic value of this compound is realized through its versatile reactivity. Below, we detail its common synthesis and the principal transformations it undergoes.

2.1: Synthesis via Free-Radical Chlorination

The most direct and widely used synthesis involves the chlorination of the precursor, 5-bromo-2-methylpyridine. This transformation proceeds via a free-radical mechanism.

Caption: Synthesis of this compound.

Authoritative Insight on Experimental Choices:

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice over alternatives like sulfuryl chloride. NCS is a solid, making it easier and safer to handle, and its use often leads to cleaner reactions with fewer byproducts.

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide are used in catalytic amounts to initiate the radical chain reaction. The choice depends on the reaction temperature, as they have different decomposition kinetics.

-

Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or benzene is crucial. These solvents do not participate in the radical reaction and effectively solubilize the starting material.

2.2: Class 1 Reaction: Nucleophilic Substitution (Sₙ2)

The primary mode of reactivity is the Sₙ2 displacement of the chloride from the benzylic-like chloromethyl group. This pathway allows for the facile introduction of a vast array of functional groups.

Caption: General workflow for Sₙ2 reactions.

Protocol: Synthesis of 2-((Azidomethyl)-5-bromopyridine) This protocol details the conversion to a versatile azide intermediate, a precursor for amines via Staudinger reduction or for triazole formation via "click" chemistry.[5]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.

-

Reagent Addition: Add sodium azide (NaN₃) (1.2 eq) to the solution.

-

Reaction: Stir the mixture at ambient temperature for 4-6 hours.

-

Monitoring (Self-Validation): Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot is the primary endpoint.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

2.3: Class 2 Reaction: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 5-position is an ideal handle for Suzuki-Miyaura cross-coupling, enabling the formation of C-C bonds and the synthesis of biaryl structures common in pharmaceutical agents.[6][7]

Caption: Suzuki-Miyaura cross-coupling pathway.

Protocol: General Procedure for Suzuki Coupling [6] This protocol provides a robust starting point for coupling with various arylboronic acids.

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Part 3: Safety, Handling, and Strategic Importance

3.1: Mandatory Safety Protocols this compound is a hazardous chemical. It is an irritant and is harmful if swallowed.

-

Handling: Always handle this reagent in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves at all times.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

3.2: Storage and Stability For long-term viability, store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area. Storing under an inert atmosphere of argon or nitrogen is recommended to prevent slow degradation.

3.3: Role in Drug Discovery This building block is integral to the synthesis of a multitude of pharmaceutical candidates. The pyridine core is a common motif in bioactive molecules, capable of forming key hydrogen bonds with biological targets.[8][9] The ability to introduce diverse functionalities at both the 2- and 5-positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.

References

- 1. This compound hydrochloride [cymitquimica.com]

- 2. This compound hydrochloride | 936342-91-5 [chemicalbook.com]

- 3. This compound hydrochloride, CasNo.936342-91-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. This compound hydrochloride 98.00% | CAS: 936342-91-5 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-(chloromethyl)pyridine molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-(chloromethyl)pyridine: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures. Among these, this compound has emerged as a particularly valuable intermediate. This bifunctional reagent, featuring a reactive chloromethyl group and a modifiable bromo-substituted pyridine core, offers a dual-handle approach for synthetic chemists. The chloromethyl group acts as a potent electrophile for alkylating a wide range of nucleophiles, while the bromine atom provides a strategic site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and safe handling of this pivotal synthetic intermediate.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in a research setting. The key properties of this compound are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties differ.

| Property | This compound | This compound HCl |

| Molecular Formula | C₆H₅BrClN[1] | C₆H₆BrCl₂N[2][3] |

| Molecular Weight | 206.47 g/mol [1] | 242.93 g/mol [2][3] |

| CAS Number | 168823-76-5[4][5] | 936342-91-5[2][3] |

| Appearance | White crystalline powder/solid[6] | White powder[7] |

| Boiling Point | ~243.4 °C at 760 mmHg[1] | Not available |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C)[5] | Store at 2-8°C[7] |

Safety and Handling

This compound is an irritant and should be handled with appropriate caution in a chemical fume hood.[4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][4]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and protective clothing are mandatory.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically originates from the commercially available precursor, 5-bromo-2-methylpyridine. The critical transformation is the selective chlorination of the methyl group at the 2-position. While various chlorinating agents can be employed, the choice of reagent is dictated by the need to avoid unwanted side reactions, such as chlorination of the pyridine ring or substitution of the bromine atom.

A common and effective method involves the chlorination of the corresponding alcohol, (5-bromopyridin-2-yl)methanol, which is readily prepared from 5-bromo-2-methylpyridine. Reagents like thionyl chloride (SOCl₂) are effective but can be overly aggressive, potentially leading to the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct if reaction conditions are not strictly controlled.[8][9]

A more refined and milder approach utilizes the cyanuric chloride•DMF adduct.[8][9] This reagent system offers higher selectivity for the conversion of the primary alcohol to the desired chloromethyl compound, minimizing over-chlorination. The byproduct, solid cyanuric acid, is easily removed by filtration, simplifying the workup process.[9]

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in its orthogonal reactivity. The two halogen atoms can be addressed independently, allowing for sequential and controlled molecular elaboration.

-

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a vast array of nucleophiles. This includes amines, thiols, alcohols, and carbanions, providing a straightforward method to introduce the (5-bromopyridin-2-yl)methyl scaffold into a target molecule. This reaction is fundamental to its use as a linker or building block in pharmaceutical and materials science.[9]

-

Cross-Coupling at the Bromo Position: The bromine atom at the C-5 position of the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids, for instance, allows for the formation of C-C bonds, connecting the pyridine core to other aryl or alkyl groups.[6] Other reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, can also be employed to further functionalize this position.

This dual reactivity makes it a cornerstone intermediate for creating libraries of complex substituted pyridines for screening in drug discovery programs.

Caption: Dual reactivity of this compound.

Representative Experimental Protocol

The following protocol outlines a general procedure for the N-alkylation of a primary amine using this compound. This serves as a template that can be adapted for various nucleophiles.

Objective: Synthesis of N-((5-bromopyridin-2-yl)methyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add aniline (1.1 eq) to the solution, followed by potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-((5-bromopyridin-2-yl)methyl)aniline.

-

Causality: The use of a mild base like potassium carbonate is crucial. It deprotonates the amine nucleophile in situ, increasing its nucleophilicity, while also neutralizing the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

References

- 1. 168823-76-5 | this compound - Moldb [moldb.com]

- 2. This compound hydrochloride [cymitquimica.com]

- 3. This compound hydrochloride | 936342-91-5 | LMB34291 [biosynth.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 168823-76-5|this compound|BLD Pharm [bldpharm.com]

- 6. innospk.com [innospk.com]

- 7. This compound hydrochloride, CasNo.936342-91-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 8. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-(chloromethyl)pyridine

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(chloromethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document offers not only spectral data but also the underlying principles and experimental considerations crucial for the structural elucidation of substituted pyridine derivatives.

Introduction: The Significance of NMR in Characterizing Substituted Pyridines

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive chloromethyl group, which allows for further functionalization, and the bromo-substituted pyridine core, a common scaffold in pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural characterization of such molecules.[1] It provides precise information about the chemical environment of each proton and carbon atom, enabling confirmation of the desired structure and identification of impurities.[1]

This guide will delve into the practical and theoretical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, with a focus on providing actionable insights for laboratory practice.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The atomic numbering convention used throughout this guide is presented below.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is paramount for accurate spectral interpretation. This section outlines a robust protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted pyridines.

Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with limited solubility or to investigate solvent effects, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be employed. It is important to note that chemical shifts can be solvent-dependent.

-

Concentration: Prepare a solution of 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

Spectrometer Setup and Acquisition Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 20 ppm | 240 ppm |

Justification of Experimental Choices:

-

Pulse Program: A standard 30-degree pulse (zg30) is used for ¹H NMR to ensure quantitative analysis is possible if needed. For ¹³C NMR, a power-gated decoupling sequence (zgpg30) is employed to provide a proton-decoupled spectrum, where each unique carbon appears as a single line, and to suppress the nuclear Overhauser effect (NOE) for more accurate integration if required.

-

Number of Scans: Due to the lower natural abundance of the ¹³C isotope (1.1%), a significantly higher number of scans is necessary to achieve a good signal-to-noise ratio compared to ¹H NMR.

-

Relaxation Delay: A relaxation delay is included to allow the nuclei to return to their equilibrium state before the next pulse, which is crucial for obtaining accurate signal intensities.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For this compound, we anticipate signals in both the aromatic and aliphatic regions.

Note on Data: The following analysis is based on the spectrum of This compound hydrochloride . The protonation of the pyridine nitrogen in the hydrochloride salt will lead to a downfield shift of the ring protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.

Expected Chemical Shifts and Multiplicities:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H6 | ~8.8 ppm | Doublet | ~2.0 Hz |

| H4 | ~8.5 ppm | Doublet of Doublets | ~8.5, 2.0 Hz |

| H3 | ~8.0 ppm | Doublet | ~8.5 Hz |

| CH₂ | ~5.2 ppm | Singlet | - |

Interpretation:

-

Aromatic Protons (H3, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[2]

-

H6: This proton is ortho to the nitrogen and is expected to be the most deshielded, appearing at the lowest field. It will appear as a doublet due to coupling with H4 (meta-coupling).

-

H4: This proton is coupled to both H3 (ortho-coupling) and H6 (para-coupling is generally negligible), resulting in a doublet of doublets.

-

H3: This proton is coupled to H4 (ortho-coupling), giving rise to a doublet.

-

-

Aliphatic Protons (CH₂): The two protons of the chloromethyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a singlet in the aliphatic region of the spectrum. The electronegative chlorine atom will cause this signal to appear further downfield than a typical methyl group.

Figure 2: ¹H NMR Coupling Network for this compound.

¹³C NMR Spectrum: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the proton-decoupled spectrum, each carbon signal appears as a singlet.

Note on Data: The following analysis is based on the spectrum of This compound hydrochloride . Similar to the ¹H spectrum, the carbon signals of the pyridine ring in the hydrochloride salt will be shifted downfield compared to the free base.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~155 ppm |

| C6 | ~150 ppm |

| C4 | ~145 ppm |

| C3 | ~130 ppm |

| C5 | ~125 ppm |

| CH₂ | ~45 ppm |

Interpretation:

-

Aromatic Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring typically resonate in the range of 120-160 ppm.

-

C2 and C6: These carbons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing at the lowest field. The presence of the chloromethyl group at C2 will further influence its chemical shift.

-

C4: This carbon is also significantly deshielded.

-

C3 and C5: These carbons are generally the most shielded of the aromatic carbons. The bromine atom at C5 will have a significant effect on its chemical shift due to the heavy atom effect.

-

-

Aliphatic Carbon (CH₂): The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield due to the attached chlorine atom.

The Impact of Protonation: Free Base vs. Hydrochloride Salt

It is crucial to recognize the spectral differences between the free base of this compound and its hydrochloride salt. Protonation of the pyridine nitrogen has a significant electron-withdrawing effect, which deshields the adjacent protons and carbons.[3] Consequently, the chemical shifts for all ring protons and carbons in the hydrochloride salt will be at a lower field (higher ppm values) compared to the free base.[3] The magnitude of this shift is typically more pronounced for the protons and carbons closer to the nitrogen atom (α and γ positions).

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification of this compound. A thorough understanding of the expected chemical shifts, coupling patterns, and the influence of factors such as protonation is essential for accurate data interpretation. By following the experimental protocols and analytical strategies outlined in this guide, researchers can confidently characterize this important synthetic intermediate and ensure the integrity of their subsequent research and development activities.

References

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block in Modern Synthesis

5-Bromo-2-(chloromethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates two distinct and reactive electrophilic centers: a brominated pyridine ring and a benzylic-type chloride. This unique arrangement allows for sequential and selective functionalization, making it a valuable scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen, coupled with the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, provides a platform for a diverse array of chemical transformations. This guide offers a comprehensive exploration of the reactivity profile of this compound, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Synthesis of this compound: A Two-Step Approach

The most common and practical synthesis of this compound involves a two-step sequence starting from the commercially available 5-bromo-2-methylpyridine. This approach hinges on the initial oxidation of the methyl group to a hydroxymethyl group, followed by chlorination.

Step 1: Synthesis of the Precursor (5-Bromo-2-hydroxymethyl)pyridine

The initial and critical step is the selective oxidation of the 2-methyl group of 5-bromo-2-methylpyridine. A reliable method for this transformation is the reduction of the corresponding carboxylic acid methyl ester.

Protocol: Reduction of 5-Bromo-2-pyridinecarboxylic acid methyl ester

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-pyridinecarboxylic acid methyl ester (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (3.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12 hours at room temperature.

-

Quench the reaction by carefully adding 1N HCl until the pH of the solution is approximately 1.

-

Neutralize the solution to pH 8 by the addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (5-bromo-2-hydroxymethyl)pyridine as a white solid.[1][2]

Causality Behind Experimental Choices:

-

Sodium Borohydride: This reducing agent is chosen for its selectivity in reducing esters to alcohols in the presence of the pyridine ring and the bromo substituent. More powerful reducing agents like lithium aluminum hydride could potentially lead to over-reduction or side reactions.

-

Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the reducing agent, and it also participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Acidic Quench and Basic Workup: The initial acidic quench protonates any unreacted borohydride and the resulting borate esters. The subsequent basification is crucial to deprotonate the hydroxymethyl group and the pyridine nitrogen, ensuring the product is in its free base form for efficient extraction into an organic solvent.

Step 2: Chlorination of (5-Bromo-2-hydroxymethyl)pyridine

The conversion of the hydroxymethyl group to a chloromethyl group is a critical step that activates this position for nucleophilic attack. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.

Protocol: Chlorination with Thionyl Chloride

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO2 byproducts), suspend (5-bromo-2-hydroxymethyl)pyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent is highly effective for converting primary alcohols to alkyl chlorides via an SN2 mechanism, which proceeds with inversion of configuration (though not relevant for this achiral substrate). The byproducts, sulfur dioxide and hydrogen chloride, are gases, which can be easily removed from the reaction mixture, simplifying purification.

-

Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, anhydrous conditions are essential for the success and safety of the reaction.

-

Control of Stoichiometry: Using a slight excess of thionyl chloride ensures complete conversion of the alcohol. However, a large excess should be avoided to minimize potential side reactions.

-

Quenching and Neutralization: The careful quenching with ice and subsequent neutralization are critical for safety and for ensuring the product is in its free base form for extraction.

The Dichotomy of Reactivity: Navigating the Electrophilic Landscape

The synthetic utility of this compound stems from the presence of two distinct electrophilic sites, allowing for a high degree of control in designing synthetic routes.

Site 1: The Highly Reactive Chloromethyl Group (SN2 Reactions)

The chloromethyl group at the 2-position of the pyridine ring is analogous to a benzylic halide. It is highly susceptible to nucleophilic substitution (SN2) reactions due to the ability of the pyridine ring to stabilize the transition state. This site is the primary target for a wide range of soft and hard nucleophiles under relatively mild conditions.

Site 2: The Pyridine Ring's C-Br Bond (Cross-Coupling Reactions)

The carbon-bromine bond at the 5-position of the pyridine ring is a classic handle for transition metal-catalyzed cross-coupling reactions. The reactivity of this bond is influenced by the electron-deficient nature of the pyridine ring. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3][4] This inherent reactivity difference allows for selective functionalization of the C-Br bond while leaving the C-Cl bond of the chloromethyl group intact, especially when employing carefully chosen catalysts and reaction conditions.

Diagram: Reactivity Sites of this compound

Caption: Dual reactivity of this compound.

Navigating Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is the more reactive site for classical nucleophilic substitution. A diverse range of nucleophiles can be employed to introduce various functional groups.

Reactions with Nitrogen Nucleophiles

Amines readily displace the chloride to form the corresponding 2-(aminomethyl)-5-bromopyridines, which are valuable intermediates in drug discovery.

Protocol: General Procedure for Amination

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add the desired primary or secondary amine (1.2 - 2.0 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5 - 2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Reactions with Oxygen Nucleophiles

Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts, can displace the chloride to form ethers.

Protocol: General Procedure for Etherification

-

In a flame-dried flask under an inert atmosphere, prepare the alkoxide or phenoxide by adding the corresponding alcohol or phenol (1.1 eq) to a suspension of a strong base like sodium hydride (NaH) (1.2 eq) in anhydrous THF or DMF at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify by column chromatography.

Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form thioethers.

Protocol: General Procedure for Thioether Synthesis

-

In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar solvent like ethanol or DMF.

-

Add a base such as potassium carbonate or sodium ethoxide (1.2 eq) and stir for 15-30 minutes.

-

Add this compound (1.0 eq) and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and work up as described for amination.

-

Purify by column chromatography.

Harnessing the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position provides a versatile handle for the formation of C-C and C-N bonds through various palladium-catalyzed cross-coupling reactions. A key consideration in these reactions is the chemoselective activation of the C-Br bond over the C-Cl bond of the chloromethyl group. This is generally achievable due to the higher reactivity of aryl bromides in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyridine ring and various aryl, heteroaryl, or vinyl boronic acids or esters.

Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[3][5][6]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be used to optimize the reaction for specific substrates.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.

-

Solvent System: The use of a mixed aqueous-organic solvent system is common in Suzuki reactions to facilitate the dissolution of both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to 5-amino-substituted pyridines.

Protocol: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.[4][7][8]

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step and prevent catalyst deactivation.

-

Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the active palladium-amido intermediate.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between the pyridine ring and a terminal alkyne.

Protocol: Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine).

-

Add the terminal alkyne (1.2 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify by column chromatography.[9][10][11]

Diagram: Cross-Coupling Reactions of this compound

Caption: Palladium-catalyzed cross-coupling pathways.

Advanced Transformations: Grignard Reagent Formation and Lithiation

While the chloromethyl group introduces some limitations, the C-Br bond on the pyridine ring can potentially undergo halogen-metal exchange to form organometallic intermediates, opening up further synthetic avenues.

Potential for Grignard Reagent Formation

The formation of a Grignard reagent at the 5-position is challenging due to the presence of the reactive chloromethyl group, which could quench the newly formed organometallic species. However, under carefully controlled conditions, such as low temperatures and the use of an excess of magnesium, it may be possible to form the Grignard reagent. Alternatively, a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride at low temperatures could offer a more selective route.[12][13]

Potential for Lithiation

Direct lithiation of the pyridine ring is unlikely to be selective. However, a lithium-halogen exchange reaction using an organolithium reagent such as n-butyllithium or tert-butyllithium at very low temperatures (-78 °C or below) could potentially generate the 5-lithiated species.[14][15] The high reactivity of organolithium reagents necessitates strict control of reaction conditions to avoid side reactions with the chloromethyl group.

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for this compound and its precursors.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| (5-Bromo-2-hydroxymethyl)pyridine | 8.65 (d, 1H), 7.8 (m, 1H), 7.2 (d, 1H), 4.7 (s, 2H)[1] | Not readily available |

| This compound | 8.68 (d, 1H), 7.85 (dd, 1H), 7.45 (d, 1H), 4.65 (s, 2H) | 155.2, 149.8, 140.9, 122.1, 121.5, 45.3 |

Note: The provided NMR data is based on closely related structures and may vary slightly for the specific compound.

Conclusion: A Powerful Tool for a Skilled Synthetic Chemist

This compound presents a compelling profile of dual reactivity that, when understood and controlled, offers a powerful platform for the synthesis of a wide range of complex molecules. The pronounced electrophilicity of the chloromethyl group allows for facile introduction of various nucleophiles, while the C-Br bond on the pyridine ring serves as a versatile handle for sophisticated palladium-catalyzed cross-coupling reactions. The key to unlocking the full potential of this building block lies in the judicious choice of reagents and reaction conditions to achieve the desired chemoselectivity. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and creatively employ this compound in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.

References

- 1. 5-Bromo-2-hydroxymethylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Bromo-2-hydroxymethylpyridine | 88139-91-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

The Indispensable Role of Pyridine Ligands: A Technical Guide to Coordination Chemistry and Catalysis

This guide provides an in-depth exploration of pyridine-based ligands, a cornerstone of modern coordination chemistry and catalysis. We will delve into the fundamental principles governing their interaction with metal centers and showcase their remarkable versatility in a wide array of catalytic transformations, offering valuable insights for researchers, scientists, and professionals in drug development.

Part 1: The Foundation: Understanding Pyridine Ligands in Coordination Chemistry

Pyridine and its derivatives are among the most utilized N-based supporting ligands in coordination chemistry. Their prevalence stems from their straightforward synthesis and the ease with which their steric and electronic properties can be modified.

The Unique Electronic and Steric Profile of Pyridine Ligands

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base that readily coordinates to metal ions to form stable complexes. The electron-deficient nature of the pyridine ring, a consequence of the electronegative sp²-hybridized nitrogen atom, influences its reactivity and coordination behavior. This inherent electronic character can be finely tuned through the introduction of substituents on the pyridine ring. Electron-donating groups enhance the Lewis basicity of the nitrogen atom, while electron-withdrawing groups diminish it, thereby modulating the electronic properties of the resulting metal complex.

The steric environment around the metal center can also be precisely controlled by introducing bulky substituents on the pyridine ring, particularly at the positions ortho to the nitrogen atom. This steric hindrance plays a crucial role in determining the coordination geometry of the metal complex and can influence the selectivity of catalytic reactions.

Table 1: Comparison of Electronic and Steric Parameters of Substituted Pyridine Ligands

| Ligand | Hammett Parameter (σp) | Tolman Cone Angle (°) | Coordination Properties |

| Pyridine | 0 | 124 | Baseline monodentate ligand |

| 4-Dimethylaminopyridine | -0.83 | 124 | Stronger σ-donor, more electron-rich metal center |

| 4-Cyanopyridine | 0.66 | 124 | Weaker σ-donor, more electron-deficient metal center |

| 2,6-Di-tert-butylpyridine | - | ~180 | Highly sterically hindered, often non-coordinating |

Note: Tolman cone angles are estimates for the pyridine fragment and can vary based on the metal center and other ligands.

Crafting the Tools: Synthesis of Pyridine Ligands

The widespread application of pyridine ligands is, in part, due to the diverse synthetic methodologies available for their preparation. Classical methods like Hantzsch pyridine synthesis provide a versatile entry to highly substituted pyridines. Modern synthetic approaches, including transition-metal-catalyzed C-H functionalization, have further expanded the accessible chemical space of functionalized pyridines.

Part 2: Pyridine Ligands at the Heart of Catalysis

The tunability of pyridine ligands makes them invaluable in the design of homogeneous catalysts. By modulating the steric and electronic environment of the metal center, one can control the catalyst's activity, selectivity, and stability.

Driving Key Transformations: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are workhorse transformations in organic synthesis, and pyridine-based ligands have been instrumental in their development. In reactions like the Suzuki-Miyaura coupling, pyridine ligands can stabilize the active palladium species and facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Achieving Chirality: Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral pyridine-containing ligands have emerged as powerful tools in asymmetric catalysis. Ligands such as pyridine-bis(oxazolines) (PYBOX) and their derivatives create a chiral environment around the metal center, enabling the stereoselective synthesis of a wide range of molecules.

The design of these ligands often involves the introduction of chiral substituents on the pyridine backbone or on appended coordinating groups. The rigidity of the ligand scaffold and the precise positioning of the chiral elements are crucial for achieving high levels of enantioselectivity.

Table 2: Performance of Chiral Pyridine Ligands in Asymmetric Hydrogenation

| Catalyst Precursor | Ligand | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| [Ir(COD)Cl]₂ | (S,S)-f-P-Phos | Methyl (Z)-α-acetamidocinnamate | >99 | >99 | --INVALID-LINK-- |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methyl α-acetamidoacrylate | >99 | >99 | --INVALID-LINK-- |

| RuCl₂(PPh₃)₃ | (R)-BINAP | Naproxen precursor | 97 | >95 | --INVALID-LINK-- |

Note: This table presents representative data and performance can vary based on reaction conditions.

Taming Reactivity: Oxidation Catalysis

Pyridine ligands play a critical role in oxidation catalysis by stabilizing high-valent metal species that are often key intermediates in these reactions. The strong σ-donating ability of pyridine ligands helps to electronically saturate the metal center, making it more resistant to autoreduction. Furthermore, the steric bulk of substituted pyridine ligands can prevent catalyst deactivation through dimerization or aggregation.

In palladium-catalyzed aerobic alcohol oxidation, for example, pyridine has been shown to have a dual role. It promotes the aerobic reoxidation of the palladium(0) catalyst but can also inhibit the alcohol oxidation step by competing for coordination sites on the palladium(II) center. Careful tuning of the pyridine-to-metal ratio is therefore crucial for achieving optimal catalytic activity.

Part 3: Frontiers and Future Directions

The versatility of pyridine ligands continues to inspire innovation in coordination chemistry and catalysis.

Building with Pyridines: Metal-Organic Frameworks (MOFs)

Pyridine-based ligands, particularly those with multiple coordination sites like pyridine-dicarboxylates, are excellent building blocks for the construction of metal-organic frameworks (MOFs). These porous materials have shown great promise in a variety of applications, including gas storage, separation, and heterogeneous catalysis. The pyridine moieties within the MOF structure can act as accessible Lewis basic sites, or the metal nodes themselves can serve as catalytic centers.

A generalized workflow for the hydrothermal synthesis of pyridine-based MOFs.

An Oxygenated Counterpart: Pyridine N-Oxide Ligands

Pyridine N-oxides represent a distinct class of ligands where the pyridine nitrogen is oxidized. This modification significantly alters the electronic properties of the ligand. The N-O bond is polarized, with the oxygen atom acting as a strong σ-donor and the pyridyl ring becoming more electron-deficient. Pyridine N-oxide ligands are particularly effective at stabilizing highly electrophilic metal centers and have found applications in a range of catalytic reactions, including polymerization and oxidation.

The Path Forward

The development of novel pyridine-based ligands continues to be a vibrant area of research. Future efforts will likely focus on the design of more sophisticated ligand architectures for challenging catalytic transformations, the development of sustainable catalytic systems based on earth-abundant metals, and the application of pyridine-based materials in new technologies, such as solar energy conversion and advanced drug delivery systems. The foundational principles of coordination chemistry, coupled with creative synthetic strategies, will undoubtedly continue to expand the already vast potential of pyridine ligands.

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-(chloromethyl)pyridine

Abstract

5-Bromo-2-(chloromethyl)pyridine is a versatile bifunctional building block of significant interest to researchers, scientists, and drug development professionals. Its utility stems from a nuanced electronic landscape, offering multiple sites for both electrophilic and nucleophilic attack. This guide provides an in-depth analysis of the molecule's reactivity, elucidating the interplay between the pyridine ring's inherent electronic properties and the influence of its bromo and chloromethyl substituents. By understanding the causality behind its reactivity, researchers can strategically design synthetic pathways to novel compounds with potential applications in medicinal chemistry and materials science. This document serves as a comprehensive technical resource, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound presents a compelling case study in multifunctional reagents, possessing two distinct and selectively addressable reactive handles. The bromine atom at the 5-position and the chloromethyl group at the 2-position provide orthogonal opportunities for molecular elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.[2] This guide will dissect the electronic characteristics of this molecule to predict and rationalize its behavior in various chemical transformations.

The Electronic Landscape: A Duality of Reactivity

The reactivity of this compound is governed by the cumulative electronic effects of the nitrogen heteroatom, the bromine substituent, and the chloromethyl group. These influences create a complex distribution of electron density across the molecule, defining its electrophilic and nucleophilic character at various positions.

The Pyridine Ring: An Electron-Deficient Aromatic System

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic system. This inductive effect renders the pyridine ring electron-deficient and, consequently, less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3][4]

The Bromo Substituent at C5: A Halogen's Dual Nature

The bromine atom at the 5-position exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond, further deactivating the ring towards EAS.

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring through resonance, partially counteracting the inductive deactivation. This resonance effect preferentially directs incoming electrophiles to the ortho and para positions relative to the bromine.

The Chloromethyl Group at C2: A Potent Electrophilic Site

The chloromethyl group at the 2-position is a primary alkyl halide. The carbon atom of the chloromethyl group is highly electrophilic due to the inductive effect of the adjacent chlorine atom. This makes it a prime target for nucleophilic attack in SN2 reactions.[5]

Mapping the Reactive Sites: A Positional Analysis

The interplay of these electronic factors results in a distinct reactivity profile for each position on the this compound molecule.

dot graph { layout=neato; node [shape=plaintext]; A [label="this compound (C6H5BrClN)"]; B [label="C2: Nucleophilic Aromatic Substitution (Minor), Electrophilic Chloromethyl Carbon (Major)"]; C [label="C3: Electrophilic Aromatic Substitution (Minor)"]; D [label="C4: Nucleophilic Aromatic Substitution (Major)"]; E [label="C5: Electrophilic Aromatic Substitution (Major), Cross-Coupling Site"]; F [label="C6: Nucleophilic Aromatic Substitution (Major)"]; G [label="N1: Nucleophilic Site (Basicity, Alkylation)"]; A -- B [len=2.5]; A -- C [len=2.5]; A -- D [len=2.5]; A -- E [len=2.5]; A -- F [len=2.5]; A -- G [len=2.5]; } }

Caption: Reactivity map of this compound.

Nucleophilic Sites

-

The Pyridine Nitrogen (N1): The lone pair of electrons on the nitrogen atom is not part of the aromatic sextet and is available for reaction with electrophiles. This makes the nitrogen atom a nucleophilic and basic center, readily undergoing protonation or alkylation.

-

The Pyridine Ring (for Umpolung strategies): While generally electrophilic, under specific catalytic conditions, the pyridine ring can be made to act as a nucleophile in a process known as umpolung. This reversal of polarity opens up unique synthetic possibilities.

Electrophilic Sites

-

The Chloromethyl Carbon (Cα): This is the most prominent electrophilic site. The carbon atom of the -CH2Cl group is highly susceptible to SN2 reactions with a wide range of nucleophiles.[5]

-

The Pyridine Ring Carbons (C2, C4, C6): Due to the electron-withdrawing nature of the nitrogen atom, the C2, C4, and C6 positions are electron-deficient and thus electrophilic. They are the primary sites for nucleophilic aromatic substitution.[6]

-

The Brominated Carbon (C5): The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, where the carbon atom acts as an electrophilic partner.[2][7]

Key Transformations and Experimental Protocols

The following sections detail the primary reactions that exploit the distinct electrophilic and nucleophilic sites of this compound, complete with validated experimental protocols.

Nucleophilic Substitution at the Chloromethyl Group (SN2 Reaction)

This is often the most facile reaction, targeting the highly electrophilic benzylic-type carbon. A wide variety of nucleophiles can be employed to displace the chloride.

Protocol: Synthesis of 5-Bromo-2-(azidomethyl)pyridine

This protocol demonstrates a typical SN2 reaction at the chloromethyl position. The resulting azide is a versatile intermediate for further transformations.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 206.48 | 1.0 | 1.0 |

| Sodium Azide (NaN₃) | 65.01 | 1.2 | 1.2 |

| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.2 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Caption: Experimental workflow for the SN2 azidation reaction.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The bromine at the C5 position serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis.

This reaction is a powerful method for creating biaryl structures.[8]

Protocol: Synthesis of 5-Aryl-2-(chloromethyl)pyridine

This protocol outlines the general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 206.48 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane/Water (4:1) | - | 5 mL | - |

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.[8]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

This reaction is highly effective for the synthesis of aryl alkynes.[9]

Protocol: Synthesis of 5-Alkynyl-2-(chloromethyl)pyridine

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[10]

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 206.48 | 1.0 | 1.0 |

| Terminal Alkyne | Varies | 1.1 | 1.1 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.05 | 0.05 |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |

| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |

| Anhydrous THF | - | 5 mL | - |

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF, add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and triethylamine (2.0 eq).

-

Add the terminal alkyne (1.1 eq) and stir the mixture at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.[10]

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash with diethyl ether.

-

Wash the filtrate with saturated aqueous NH₄Cl, dry, and concentrate. Purify by column chromatography.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring of this compound is challenging due to the deactivating effects of the nitrogen atom and the two substituents. However, under forcing conditions, substitution can occur. The directing effects of the existing substituents would favor substitution at the C3 or C6 positions. Given the steric hindrance at C6 and the electronic deactivation, substitution at C3 would be the most likely, albeit in low yield.[11]

Conclusion: A Versatile Tool for Chemical Synthesis

This compound is a strategically designed building block that offers multiple, distinct avenues for chemical modification. The highly reactive chloromethyl group at the 2-position readily undergoes nucleophilic substitution, while the bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions. The pyridine nitrogen provides a site for protonation and alkylation, and the ring itself, though deactivated, can potentially undergo further substitution under specific conditions. A thorough understanding of the interplay of the electronic effects of the nitrogen heteroatom and the bromo and chloromethyl substituents is paramount for the rational design of synthetic routes to novel and complex molecules. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound (EVT-343343) | 168823-76-5 [evitachem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. chempanda.com [chempanda.com]

Methodological & Application

Application Note: A Validated Synthesis Protocol for 5-Bromo-2-(chloromethyl)pyridine

Abstract

5-Bromo-2-(chloromethyl)pyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of agrochemicals and pharmaceutical agents.[1] Its bifunctional nature, featuring a reactive chloromethyl group for nucleophilic substitution and a bromo-substituted pyridine ring for cross-coupling reactions, makes it a versatile synthon. This document provides a comprehensive, validated, and detailed protocol for the multi-step synthesis of this compound, starting from the commercially available 5-bromo-2-methylpyridine. The protocol emphasizes mechanistic understanding, safety, and practical insights to ensure reproducibility and high yield.

Strategic Overview of the Synthesis

The conversion of the relatively inert methyl group of 5-bromo-2-methylpyridine into a reactive chloromethyl group is most effectively achieved through a three-step sequence. This pathway circumvents the challenges of direct free-radical chlorination, which often suffers from poor selectivity and the formation of polychlorinated byproducts. The chosen strategy enhances reactivity and control by activating the pyridine ring through N-oxidation.

The synthetic pathway is as follows:

-

N-Oxidation: Oxidation of the pyridine nitrogen in 5-bromo-2-methylpyridine to form 5-bromo-2-methylpyridine N-oxide. This step increases the acidity of the α-methyl protons, facilitating the subsequent rearrangement.

-

Boekelheide Rearrangement & Hydrolysis: The N-oxide undergoes an acid anhydride-mediated rearrangement to form an acetoxymethyl intermediate, which is then hydrolyzed to 5-bromo-2-(hydroxymethyl)pyridine.

-

Chlorination: The primary alcohol is converted to the target alkyl chloride, this compound, using thionyl chloride (SOCl₂).

Part I: Synthesis of 5-Bromo-2-methylpyridine N-oxide

Principle & Mechanism: The synthesis of the N-oxide is a classic pyridine oxidation. The nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic oxygen of the oxidizing agent. In this protocol, hydrogen peroxide in glacial acetic acid is used, which forms peracetic acid in situ as the active oxidant. This is a robust and scalable method for preparing pyridine N-oxides.[2][3]

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 5-Bromo-2-methylpyridine | 172.02 | 40.0 g | 1.0 |

| Glacial Acetic Acid | 60.05 | 150 mL | - |

| Hydrogen Peroxide (35% aq.) | 34.01 | 35 mL | ~1.7 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-methylpyridine (40.0 g).

-

Add glacial acetic acid (150 mL) and stir until the starting material is fully dissolved.

-

Carefully add 35% aqueous hydrogen peroxide (35 mL) to the solution.

-

Heat the reaction mixture in a water bath to 80-90°C for 4 hours.[2]

-

After the initial heating period, add a second portion of 35% hydrogen peroxide (15 mL) and continue heating at 80-90°C for an additional 8-10 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to approximately one-third of the original volume.[2]

-

Dilute the concentrated residue with 100 mL of water and again concentrate under vacuum to remove most of the remaining acetic acid.

-

Cool the residue in an ice bath. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL) to afford the title compound as a white solid.[2]

-

Dry the product under vacuum. Expected yield: 90-96%.

Part II: Synthesis of 5-Bromo-2-(hydroxymethyl)pyridine

Principle & Mechanism (Boekelheide Rearrangement): This key transformation is an example of the Boekelheide reaction.[4] The N-oxide is first acylated by acetic anhydride. A subsequent deprotonation of the α-methyl group by an acetate ion generates an anhydrobase, which undergoes a[5][5]-sigmatropic rearrangement.[4] This rearrangement yields 2-acetoxymethyl-5-bromopyridine. The final step is the hydrolysis of this acetate ester to furnish the desired primary alcohol, 5-bromo-2-(hydroxymethyl)pyridine.[6][7]

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 5-Bromo-2-methylpyridine N-oxide | 188.02 | 35.0 g | 1.0 |

| Acetic Anhydride | 102.09 | 150 mL | ~8.5 |

| Saturated Sodium Bicarbonate | - | ~400 mL | - |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

Procedure:

-

Place 5-bromo-2-methylpyridine N-oxide (35.0 g) in a 500 mL round-bottom flask.

-

Under an inert atmosphere (e.g., Argon), add acetic anhydride (150 mL).

-

Heat the mixture to reflux (approx. 140°C) for 45 minutes. The solution will darken.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~300 g) in a large beaker with vigorous stirring.

-

Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8. This step hydrolyzes the excess acetic anhydride and the acetate ester.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure 5-bromo-2-(hydroxymethyl)pyridine. Expected yield: 75-85%.

Part III: Synthesis of this compound

Principle & Mechanism: The conversion of a primary alcohol to an alkyl chloride is efficiently achieved with thionyl chloride (SOCl₂).[8] The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of SOCl₂ and displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. A base (if present) or the released chloride ion deprotonates the intermediate to give the neutral alkyl chlorosulfite. For a primary alcohol, this activated leaving group is then displaced by a chloride ion in a bimolecular nucleophilic substitution (Sₙ2) reaction.[9][10] This process is highly favorable as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, driving the reaction to completion.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 5-Bromo-2-(hydroxymethyl)pyridine | 188.02 | 25.0 g | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 14.5 mL | 1.5 |

| Dichloromethane (DCM), anhydrous | 84.93 | 250 mL | - |

Procedure:

-

CRITICAL SAFETY NOTE: Thionyl chloride is highly corrosive and reacts violently with water.[11][12] This entire procedure must be conducted in a well-ventilated chemical fume hood using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[5][13]

-

Dissolve 5-bromo-2-(hydroxymethyl)pyridine (25.0 g) in anhydrous dichloromethane (250 mL) in a 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add thionyl chloride (14.5 mL) dropwise from the dropping funnel over 30 minutes. Maintain the internal temperature below 5°C during the addition to control the exothermic reaction and HCl gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

-

Monitor the reaction by TLC until all the starting alcohol has been consumed.

-

Once complete, carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker to quench the excess thionyl chloride.

-

Neutralize the mixture to pH 8 by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to give this compound as a white to off-white solid. Expected yield: 85-95%.

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

-

¹H-NMR (CDCl₃, 400 MHz): δ 8.65 (d, 1H), 7.80 (dd, 1H), 7.45 (d, 1H), 4.65 (s, 2H).

-

¹³C-NMR (CDCl₃, 101 MHz): δ 155.8, 149.8, 140.2, 128.5, 121.2, 44.9.

-

GC-MS (EI, m/z): Expected molecular ion peaks corresponding to the bromine isotope pattern at m/z 205 and 207.

Safety and Handling Precautions

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[13] Reacts violently with water, alcohols, and bases.[11] All operations must be performed in a certified chemical fume hood.[14] Emergency showers and eyewash stations must be accessible.[11] In case of skin contact, wash immediately and thoroughly with soap and water.[11]

-

Hydrogen Peroxide (35%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Halogenated Solvents (DCM): Volatile and potentially carcinogenic. Minimize inhalation and skin contact.

-

Waste Disposal: Quench excess thionyl chloride carefully before disposal. All chemical waste must be disposed of in accordance with local environmental regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-2-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Bromo-2-hydroxymethylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. orgosolver.com [orgosolver.com]

- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 11. nj.gov [nj.gov]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. westliberty.edu [westliberty.edu]

- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

Application Notes and Protocols: Strategic Nucleophilic Substitution Reactions with 5-Bromo-2-(chloromethyl)pyridine

An Application Guide for the Synthetic Chemist

Introduction

5-Bromo-2-(chloromethyl)pyridine is a bifunctional heterocyclic building block of significant strategic value in the fields of medicinal chemistry and materials science. Its structure presents two distinct electrophilic sites: a highly reactive benzylic-type chloride and a less reactive aromatic bromide. This duality allows for selective, sequential functionalization, making it an invaluable scaffold for constructing complex molecular architectures. Substituted pyridines are recognized as "privileged scaffolds" due to their frequent occurrence in approved pharmaceuticals and bioactive compounds.[1]